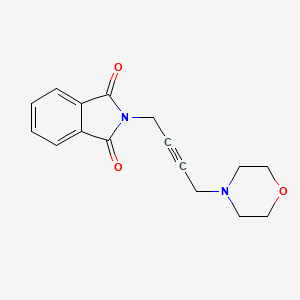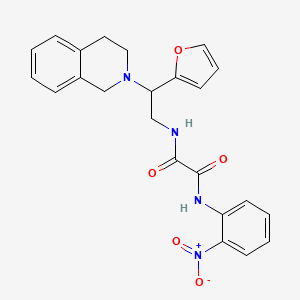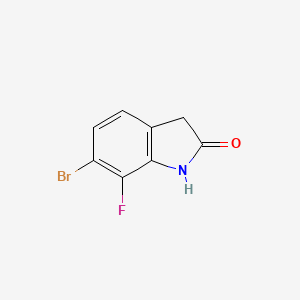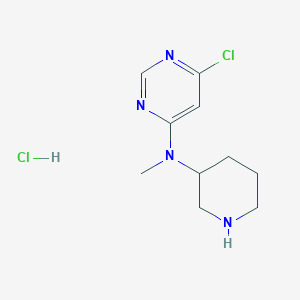![molecular formula C18H17N3OS3 B2570386 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-méthylphényl)sulfanyl]acétamide CAS No. 865593-27-7](/img/structure/B2570386.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-méthylphényl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic compound known for its unique thiadiazole structure. The presence of benzylsulfanyl and methylphenylsulfanyl groups makes it a subject of interest in medicinal and industrial chemistry.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Material Science: Useful in the development of advanced materials with unique electronic properties.
Antimicrobial Agents: Shows potential as an antimicrobial agent against various bacterial strains.
Cancer Research: Investigated for its role in inhibiting cancer cell growth due to its unique molecular structure.
Pharmaceuticals: Used in drug development for its potential therapeutic properties.
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the cyclization of appropriate thiosemicarbazides in the presence of specific reagents:
Starting Materials: Benzyl halides, thioureas, and appropriate alkylating agents.
Reagents: Hydrochloric acid, sodium hydroxide, and solvents like ethanol or acetonitrile.
Conditions: Typically involves refluxing the reaction mixture for several hours under controlled temperatures (e.g., 80-100°C) until the desired thiadiazole ring structure is formed.
Industrial Production Methods: Industrial production focuses on optimizing yield and purity through continuous flow reactors and advanced purification techniques such as crystallization, chromatography, and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: May undergo reduction reactions to form sulfides or thiols.
Substitution: Likely to undergo nucleophilic substitution reactions due to the presence of aromatic sulfanyl groups.
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like thiols, amines, and alcohols under mild heating conditions.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of simpler sulfides or thiols.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Mécanisme D'action
Molecular Targets and Pathways: N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is believed to exert its biological effects through interaction with specific enzymes and receptors:
Enzyme Inhibition: Inhibits key enzymes in microbial and cancer cell pathways.
Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Thiadiazoles:
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide: Different substitution patterns result in varying biological activities and industrial applications.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide: Fluorine substitution enhances its reactivity and potential therapeutic properties.
Uniqueness: The unique combination of benzylsulfanyl and methylphenylsulfanyl groups in N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide contributes to its distinct chemical reactivity and broad range of applications.
This deep dive into the world of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide showcases its versatility and importance in various scientific and industrial domains. Hope you found this helpful!
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS3/c1-13-7-9-15(10-8-13)23-12-16(22)19-17-20-21-18(25-17)24-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQBFEITTSFTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-Diphenyl[60]fulleropyrrolidine](/img/structure/B2570305.png)
![methyl 3-({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2570307.png)
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570310.png)
![methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2570311.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2570312.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2570316.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)
![4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}benzonitrile](/img/structure/B2570320.png)
![4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2570321.png)


